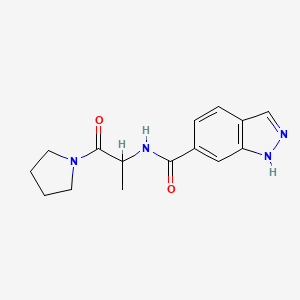
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years. It is a psychoactive compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. JWH-018 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mecanismo De Acción
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide acts on the cannabinoid receptors, which are found throughout the body. These receptors are responsible for mediating the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC and N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. When N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide binds to the cannabinoid receptors, it produces a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, hypothermia, and changes in locomotor activity. N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has also been shown to produce a range of behavioral effects, including anxiety, panic, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, and produces a wide range of physiological and behavioral effects. It is also relatively stable and easy to synthesize. However, there are also several limitations to using N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide in research. It is a psychoactive compound, and its effects can be difficult to control. It is also illegal in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several possible future directions for research on N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. One area of interest is the development of novel cannabinoid receptor agonists that have more selective effects than N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. Another area of interest is the study of the long-term effects of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide use, both in animal models and in humans. Finally, there is a need for more research on the potential therapeutic applications of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide and other synthetic cannabinoids.
Métodos De Síntesis
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-methylpyrrolidine-2-one in the presence of a Lewis acid catalyst. The reaction yields N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide as a white powder, which is then purified by chromatography.
Aplicaciones Científicas De Investigación
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, and to produce a wide range of physiological and behavioral effects in animal models.
Propiedades
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(15(21)19-6-2-3-7-19)17-14(20)11-4-5-12-9-16-18-13(12)8-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJRRINLUIEKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)



![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)